OF-1

Description

Structure

3D Structure

Properties

IUPAC Name |

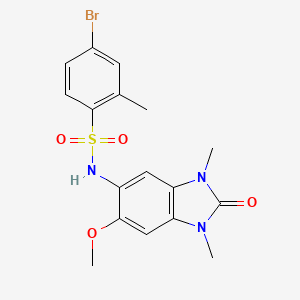

4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQZQREIHWDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919973-83-4 | |

| Record name | 919973-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

OF-1 Mouse Strain: A Comprehensive Technical Guide

An In-depth Profile for Researchers and Drug Development Professionals

Abstract

The OF-1 mouse is a vigorous, outbred albino mouse strain widely utilized in biomedical research. Its rapid growth, high reproductive performance, and genetic heterogeneity make it an ideal general-purpose model for a variety of scientific applications. This guide provides a detailed overview of the this compound mouse, including its origin, physiological characteristics, and key experimental applications. Quantitative data on growth, reproduction, and baseline physiological parameters are presented in structured tables. Furthermore, detailed protocols for common experimental procedures and a representative experimental workflow are provided to assist researchers in study design and execution.

Introduction: Strain Origin and Characteristics

The this compound mouse strain has its origins in 1935 at Carworth Farms, where a line of productive and vigorous mice was selected from progenitors from a Missouri-based colony.[1] This strain was initially named CF1 (Carworth Farms strain 1). In 1967, the CF1 strain was introduced to Charles River Laboratories in France and was subsequently renamed this compound (Oncins France 1).[1][2][3]

As an outbred stock, the this compound mouse is characterized by a high degree of genetic variability, which can be advantageous in studies where a response from a genetically diverse population is desired, mimicking the human population more closely than inbred strains. This makes the this compound mouse a preferred model for general-purpose research, particularly in the fields of toxicology, pharmacology, teratology, and physiology.[2][3]

Key Characteristics:

-

Coat Color: White (albino)[2]

-

Behavior: Males can exhibit aggression starting from 6 weeks of age, a behavior that may increase with age.[1]

-

Breeding: Known for being good breeders with a high health status.[1]

Quantitative Physiological and Reproductive Data

The following tables summarize key quantitative data for the this compound mouse strain, providing essential baseline information for study planning.

Growth and Body Weight

Growth data is crucial for designing studies where body weight is a key parameter, such as in toxicology and metabolic research. The data below represents the mean body weight of this compound mice at various ages.

Table 1: Average Body Weight of this compound Mice

| Age (Weeks) | Male Weight (g) | Female Weight (g) |

|---|---|---|

| 3 | 18 ± 2.5 | 16 ± 2.0 |

| 4 | 25 ± 3.0 | 21 ± 2.5 |

| 5 | 30 ± 3.5 | 24 ± 2.5 |

| 6 | 34 ± 4.0 | 26 ± 3.0 |

| 7 | 37 ± 4.0 | 28 ± 3.0 |

| 8 | 39 ± 4.5 | 30 ± 3.5 |

| 9 | 41 ± 5.0 | 31 ± 3.5 |

| 10 | 43 ± 5.0 | 32 ± 4.0 |

Data is presented as mean ± standard deviation. Sourced from Charles River technical data sheet for this compound mice.[1]

Reproductive Performance

The this compound strain is known for its high reproductive efficiency, making it a suitable model for teratology and developmental studies.

Table 2: Reproductive and Breeding Parameters for this compound Mice

| Parameter | Value |

|---|---|

| Mating System | Harem (1M:13F) |

| Gestation Period | 19 - 20 days |

| Litter Size at Birth | 9 - 10 pups |

| Weaning Age | 17 - 21 days |

Data sourced from Charles River technical data sheet for this compound mice.[1]

Hematology and Clinical Chemistry

The following tables provide representative hematological and clinical chemistry reference ranges for healthy, adult outbred albino mice. These values can serve as a guideline for researchers; however, it is recommended that each laboratory establishes its own baseline data.

Table 3: Representative Hematology Reference Ranges for Outbred Mice

| Parameter | Units | Reference Range |

|---|---|---|

| White Blood Cells (WBC) | 10³/µL | 6.0 - 15.0 |

| Red Blood Cells (RBC) | 10⁶/µL | 7.0 - 12.5 |

| Hemoglobin (HGB) | g/dL | 10.0 - 17.0 |

| Hematocrit (HCT) | % | 35.0 - 50.0 |

| Platelets (PLT) | 10³/µL | 800 - 1700 |

| Neutrophils | % | 10 - 40 |

| Lymphocytes | % | 55 - 85 |

Values are compiled from publicly available data for common outbred stocks like CD-1.[4][5]

Table 4: Representative Clinical Chemistry Reference Ranges for Outbred Mice

| Parameter | Units | Reference Range |

|---|---|---|

| Alanine Aminotransferase (ALT) | U/L | 20 - 60 |

| Alkaline Phosphatase (ALP) | U/L | 25 - 80 |

| Blood Urea Nitrogen (BUN) | mg/dL | 18 - 30 |

| Creatinine | mg/dL | 0.2 - 0.4 |

| Glucose | mg/dL | 80 - 165 |

| Total Protein | g/dL | 4.5 - 6.0 |

| Albumin | g/dL | 2.5 - 3.8 |

| Cholesterol | mg/dL | 90 - 190 |

Values are compiled from publicly available data for common outbred stocks like CD-1.[4][5]

Key Experimental Protocols

The this compound mouse is employed in a wide array of experimental procedures. Below are detailed methodologies for two common applications: the Open-Field Test for behavioral analysis and an Acute Oral Toxicity study for toxicological assessment.

Protocol: Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

Objective: To measure exploratory behavior and anxiety levels in this compound mice.

Materials:

-

Open-field arena (e.g., 50x50x30 cm), typically made of a non-porous material for easy cleaning.

-

Video camera mounted above the arena.

-

Video tracking software (e.g., ANY-maze).

-

70% ethanol for cleaning.

Methodology:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test begins.

-

Arena Preparation: Clean the open-field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues from previous subjects.

-

Animal Placement: Gently place a single mouse into the center of the arena.

-

Recording: Start the video recording immediately and allow the mouse to explore the arena for a predetermined period, typically 5 to 20 minutes. The researcher should leave the room during the trial to avoid influencing the mouse's behavior.

-

Data Collection: The tracking software will record several parameters, including:

-

Total Distance Traveled: An indicator of general locomotor activity.

-

Time Spent in Center Zone vs. Peripheral Zone: Mice with higher anxiety levels tend to spend more time in the periphery (thigmotaxis). The center zone is typically defined as the central 25% of the arena's total area.

-

Rearing Frequency: The number of times the mouse stands on its hind legs, which is an exploratory behavior.

-

-

Post-Trial: At the end of the trial, gently remove the mouse and return it to its home cage. Clean the arena as described in step 2.

-

Data Analysis: Analyze the collected parameters using appropriate statistical methods to compare between experimental groups.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is used to determine the median lethal dose (LD50) of a test substance and identify signs of toxicity after a single oral dose.

Objective: To assess the acute toxicity of a substance in this compound mice.

Materials:

-

Test substance and vehicle.

-

Oral gavage needles.

-

Syringes.

-

Calibrated scale for animal weighing.

Methodology:

-

Animal Selection: Use healthy, young adult this compound mice (typically females, as they are often slightly more sensitive). Animals should be approximately 8-12 weeks old.

-

Housing and Acclimatization: House the mice individually for at least 5 days before the study begins to acclimate them to the experimental conditions.

-

Fasting: Fast the animals prior to dosing (e.g., 3-4 hours for mice) but allow free access to water.

-

Dosing Procedure (Up-and-Down Method): a. Initial Dose: Dose the first animal with a starting dose selected just below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg can be used if no prior information is available. b. Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours. c. Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a constant factor (typically 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor. d. Sequential Dosing: Continue this process, dosing one animal at a time at a minimum of 48-hour intervals, until the stopping criteria are met (typically after a specified number of dose reversals have occurred).

-

-

Clinical Observations: Observe all animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any macroscopic pathological changes.

-

LD50 Calculation: Use a specialized software program (e.g., AOT425StatPgm) to calculate the LD50 estimate and its confidence interval based on the outcomes of the sequential dosing.

Experimental Workflows and Signaling Pathways

Given the this compound mouse's role as a general-purpose model, it is used in a wide variety of experimental workflows rather than to study a single, specific signaling pathway. The following diagram illustrates a typical workflow for a preclinical toxicology study, a major application for this strain.

Caption: A typical workflow for a preclinical toxicology study using the this compound mouse model.

Conclusion

The this compound mouse strain is a robust and versatile tool for a broad range of biomedical research applications. Its outbred nature provides a level of genetic diversity that can be invaluable for studies where population-relevant responses are of interest. This guide has provided core data and methodologies to aid researchers in effectively utilizing the this compound mouse in their studies. By understanding its fundamental characteristics and applying standardized protocols, scientists can generate reliable and reproducible data, contributing to advancements in pharmacology, toxicology, and other life sciences.

References

- 1. mtweb.cs.ucl.ac.uk [mtweb.cs.ucl.ac.uk]

- 2. criver.com [criver.com]

- 3. OF1 mouse, Crl:OF1 | Animalab [animalab.eu]

- 4. Table 3, Reference Ranges for Clinical Chemistry Parameters - NTP Research Report on Baseline Characteristics of Diversity Outbred (J:DO) Mice Relevant to Toxicology Studies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genetic Landscape of the OF-1 Mouse: A Technical Guide for Researchers

An In-depth Examination of the Origin, Genetic Characteristics, and Phenotypic Traits of a Versatile Outbred Model

Abstract

The OF-1 mouse, an outbred strain with a rich history, serves as a cornerstone in a multitude of biomedical research domains, including toxicology, pharmacology, and physiology. This technical guide provides a comprehensive overview of the genetic background of the this compound mouse, offering researchers, scientists, and drug development professionals a detailed resource to inform study design and interpretation. This document summarizes key quantitative data, outlines detailed experimental protocols for genetic monitoring, and presents a representative signaling pathway relevant to the common applications of this versatile animal model.

Introduction

The this compound mouse is a vigorous and productive outbred strain with its origins tracing back to 1935 at Carworth Farms.[1] Originally designated as CF1 (Carworth Farms strain 1), the progenitors were sourced from a colony in Missouri.[1] In 1967, this strain was introduced to Charles River Laboratories in France, where it was renamed this compound (Oncins France 1).[1] As an outbred stock, each individual this compound mouse is genetically unique, a characteristic that is intentionally maintained to maximize heterozygosity. This genetic diversity makes the this compound mouse a suitable model for studies where a heterogeneous population is advantageous, mirroring the genetic variability within the human population more closely than inbred strains.

Genetic and Phenotypic Characteristics

This compound mice are albino and are known for their rapid growth and good breeding performance.[1] Males, however, can exhibit aggressive behavior starting from six weeks of age, a trait that tends to increase with age and can be managed by adjusting housing density.[1]

Quantitative Data

The following tables summarize key quantitative data for the this compound mouse strain, providing a baseline for experimental planning and colony management.

Table 1: Reproductive Performance of this compound Mice [1]

| Parameter | Value |

| Mating System | Harem (1 male and up to 13 females) |

| Litter Size at Birth | 9 - 10 pups |

| Gestation Period | 19 - 20 days |

| Weaning Age | 17 - 21 days |

Table 2: Average Body Weight of this compound Mice [1]

| Age (weeks) | Male (grams) | Female (grams) |

| 3 | 18 | 17 |

| 4 | 25 | 22 |

| 5 | 31 | 26 |

| 6 | 35 | 29 |

| 7 | 38 | 31 |

| 8 | 41 | 33 |

| 9 | 43 | 35 |

| 10 | 45 | 36 |

Note: Body weight data represents mean values and can vary between different animal facilities and husbandry conditions.

Experimental Protocols

Maintaining the genetic integrity and health of an outbred colony like the this compound is paramount for the reproducibility of research findings. This section details the methodologies for genetic quality control and a general procedure for genotyping.

Genetic Quality Control and Colony Management

The genetic uniformity of the this compound strain is managed through a systematic rotation of breeders in a primary colony, a method known as the 4 units Robertson system.[1] This approach, combined with the transfer of breeders to each breeding unit, helps to maintain genetic diversity while minimizing inbreeding. Commercial vendors like Charles River employ an International Genetic Standardization (IGS) program to ensure the consistency of their outbred stocks across different production colonies.

A comprehensive health monitoring program is also crucial. This typically involves regular screening for a wide range of pathogens using techniques such as serology and Polymerase Chain Reaction (PCR).

Diagram 1: Genetic Management Workflow for Outbred Strains

Caption: A workflow illustrating the genetic management and quality control of an outbred mouse colony.

Genotyping using Single Nucleotide Polymorphism (SNP) Analysis

SNP analysis is a common method for genetic monitoring of mouse strains. The following is a generalized protocol adaptable for outbred stocks like the this compound.

Materials:

-

Tissue sample (e.g., ear punch, tail tip)

-

DNA extraction kit

-

PCR reagents (polymerase, dNTPs, buffer)

-

SNP-specific primers

-

Real-time PCR instrument or standard thermal cycler and gel electrophoresis equipment

Methodology:

-

DNA Extraction: Isolate genomic DNA from the tissue sample using a commercially available kit, following the manufacturer's instructions.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific to the SNP of interest.

-

Add the extracted DNA to the master mix.

-

Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers.

-

-

Genotype Determination:

-

Real-time PCR with fluorescent probes: Analyze the amplification curves to determine the genotype.

-

Standard PCR and Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the DNA fragments. The size of the fragments will indicate the genotype.

-

Diagram 2: Experimental Workflow for SNP Genotyping

Caption: A flowchart outlining the key steps in a typical SNP genotyping experiment.

Representative Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Given the broad use of this compound mice in toxicology and pharmacology, understanding cellular signaling pathways that respond to external stimuli is crucial. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a highly conserved pathway involved in cellular processes such as proliferation, differentiation, and apoptosis, and is a common target in toxicological and pharmacological studies. While specific studies focusing on this pathway in this compound mice are not extensively documented, this general representation serves as a valuable reference.

The MAPK pathway is a three-tiered kinase cascade consisting of a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the MAPK itself. Upon activation by various extracellular stimuli, the MAPKKK phosphorylates and activates the MAPKK, which in turn phosphorylates and activates the MAPK. The activated MAPK then phosphorylates various downstream targets, leading to a cellular response.

Diagram 3: Simplified MAPK Signaling Pathway

Caption: A simplified diagram of the MAPK signaling cascade.

Conclusion

The this compound mouse, with its outbred genetic background, provides a valuable model for a wide range of biomedical research applications. This guide has provided a detailed overview of its origin, key phenotypic characteristics, and the methodologies employed for its genetic management and analysis. By understanding the genetic and physiological attributes of the this compound mouse, researchers can better design their studies, interpret their findings, and contribute to the advancement of biomedical science.

References

An In-Depth Technical Guide to the OF-1 Mouse: Origin, History, and Experimental Applications

A Core Resource for Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse, an outbred stock with a rich history, serves as a versatile and robust model in a wide array of biomedical research fields. Its genetic heterogeneity makes it a valuable tool for studies in toxicology, pharmacology, teratology, and physiology. This guide provides a comprehensive overview of the this compound mouse, including its origins, physiological data, and detailed experimental protocols.

Origin and History

The lineage of the this compound mouse dates back to 1935 at Carworth Farms, where a line of albino mice was selected for its vigor and high productivity. These progenitors, originating from a colony in Missouri, were designated as the CF1 (Carworth Farms strain 1) strain.[1][2][3] It is important to note that the CF-1 strain is not of Swiss origin.[1][2][3] In 1967, this strain was introduced to Charles River Laboratories in France and was subsequently renamed this compound, which stands for Oncins France 1.[1][2][3]

The this compound mouse is an outbred stock, meaning its genetic makeup is intentionally kept heterogeneous, which can be advantageous in studies where a model that more closely mimics the genetic diversity of the human population is desired. To maintain this genetic diversity, a systematic rotation of breeders is implemented in the primary breeding colonies.[3]

General Characteristics

This compound mice are characterized by their white, albino coat.[1][2][3] They are known for their rapid growth rate and are considered good breeders.[3] However, it is noted that males can exhibit aggressive behavior starting from six weeks of age, a trait that may become more pronounced with aging. This behavior can often be managed by reducing the number of animals housed per cage.[3]

Quantitative Data

For researchers utilizing the this compound mouse model, having access to baseline physiological data is critical for experimental design and data interpretation. The following tables summarize key hematological and clinical chemistry parameters for the closely related CF-1 strain, the direct progenitor of the this compound mouse.

Table 1: Hematology Reference Values for CF-1 Mice (8-10 weeks old)

| Parameter | Units | Male (Mean ± 95% Interval) | Female (Mean ± 95% Interval) |

| White Blood Cell Count (WBC) | K/µL | 6.56 (4.17 - 9.52) | 7.73 (4.56 - 12.06) |

| Neutrophils (NEUT) | K/µL | 1.66 (0.85 - 3.12) | 1.41 (0.61 - 2.42) |

| Lymphocytes (LYMPH) | K/µL | 4.24 (2.45 - 6.76) | 5.60 (3.14 - 9.13) |

| Monocytes (MONO) | K/µL | 0.48 (0.25 - 0.77) | 0.58 (0.29 - 0.92) |

| Eosinophils (EOS) | K/µL | 0.15 (0.00 - 0.51) | 0.12 (0.00 - 0.47) |

| Basophils (BASO) | K/µL | 0.03 (0.00 - 0.15) | 0.03 (0.00 - 0.13) |

| Red Blood Cell Count (RBC) | M/µL | 8.79 (7.61 - 9.95) | 9.41 (8.15 - 10.37) |

| Hemoglobin (HGB) | g/dL | 13.3 (11.6 - 16.0) | 13.6 (11.9 - 15.2) |

| Hematocrit (HCT) | % | 50.1 (41.7 - 58.4) | 55.1 (45.8 - 65.3) |

| Mean Corpuscular Volume (MCV) | fL | 57.3 (50.6 - 63.7) | 58.7 (51.3 - 66.0) |

| Mean Corpuscular Hemoglobin (MCH) | pg | 15.2 (13.6 - 17.4) | 14.4 (13.0 - 15.5) |

| Mean Corpuscular Hemoglobin Concentration (MCHC) | g/dL | 26.6 (24.4 - 28.6) | 24.7 (21.4 - 28.3) |

| Red Cell Distribution Width (RDW) | % | 17.6 (16.1 - 19.6) | 17.5 (16.2 - 19.0) |

| Platelet Count (PLT) | K/µL | 1491 (789 - 2032) | 1345 (795 - 1889) |

| Mean Platelet Volume (MPV) | fL | 5.3 (4.1 - 6.3) | 5.4 (4.4 - 6.2) |

Data sourced from Charles River Laboratories for Crl:CF1 mice, January 2012 - December 2012.[4]

Table 2: Clinical Chemistry Reference Values for CF-1 Mice (8-10 weeks old)

| Parameter | Units | Male (Mean ± 95% Interval) | Female (Mean ± 95% Interval) |

| Cholesterol (CHOL) | mg/dL | 95 (62 - 146) | 91 (58 - 142) |

| Triglycerides (TRIG) | mg/dL | 165 (77 - 353) | 137 (64 - 293) |

| Alanine Aminotransferase (ALT) | U/L | 56 (23 - 136) | 48 (20 - 115) |

| Aspartate Aminotransferase (AST) | U/L | 139 (64 - 300) | 125 (58 - 270) |

| Alkaline Phosphatase (ALK) | U/L | 103 (54 - 197) | 88 (46 - 168) |

| Total Bilirubin (TBIL) | mg/dL | 0.4 (0.2 - 0.8) | 0.4 (0.2 - 0.8) |

| Glucose (GLU) | mg/dL | 208 (145 - 298) | 188 (131 - 270) |

| Phosphorus (PHOS) | mg/dL | 9.1 (6.8 - 12.2) | 8.5 (6.3 - 11.4) |

| Total Protein (TPR) | g/dL | 5.0 (4.2 - 5.9) | 5.2 (4.4 - 6.1) |

Data sourced from Charles River Laboratories for Crl:CF1 mice, January 2012 - December 2012.[4]

Table 3: Reproductive Characteristics of Mice

| Parameter | Value |

| Gestation Period | 19 - 21 days |

| Litter Size | 9 - 10 (this compound specific)[3] |

| Weaning Age | 17 - 21 days[3] |

| Sexual Maturity (Female) | ~6 weeks |

| Sexual Maturity (Male) | ~8 weeks |

General reproductive data for mice, with litter size specific to this compound.

Experimental Protocols

The this compound mouse is a preferred model for various toxicological and pharmacological studies. Below are detailed methodologies for common experimental procedures.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to assess the acute oral toxicity of a substance.

Objective: To determine the acute oral toxicity of a test substance and enable its classification.

Animals: Healthy, young adult this compound mice (8-12 weeks old). Typically, females are used.[5]

Housing and Feeding:

-

Temperature: 22 ± 3°C

-

Humidity: 30-70%

-

Light Cycle: 12 hours light, 12 hours dark

-

Diet: Standard laboratory rodent chow, ad libitum, except for fasting period.

-

Water: Ad libitum.

Procedure:

-

Fasting: Prior to dosing, withhold food for 3-4 hours. Water remains available.[5]

-

Body Weight: Weigh the animals immediately before administering the test substance.

-

Dose Administration: Administer the test substance in a single dose via oral gavage using a stomach tube or a suitable intubation cannula.[5] The volume should not exceed 10 ml/kg body weight.

-

Dose Levels: The study uses a stepwise procedure with fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on available information, or 300 mg/kg is used in the absence of such information.

-

Stepwise Dosing:

-

Each step involves 3 animals of a single sex.

-

The outcome of the first step (mortality or survival) determines the next dose level.

-

If mortality occurs, the next step uses a lower dose.

-

If no mortality occurs, the next step uses a higher dose.

-

-

Observation:

-

Observe animals individually at least once during the first 30 minutes after dosing.

-

Conduct periodic observations during the first 24 hours, with special attention during the first 4 hours.[5]

-

Continue daily observations for a total of 14 days.[5]

-

Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Endpoint: The primary endpoint is mortality. The number of animals that die at each dose level is used to classify the substance's toxicity.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Neurobehavioral Assessment: Open Field Test

The open field test is a common method to assess general locomotor activity, exploration, and anxiety-like behavior.

Objective: To evaluate the behavioral effects of a test substance or experimental manipulation on this compound mice.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.

Procedure:

-

Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.

-

Test Initiation: Gently place a single mouse into the center or a corner of the open field arena.

-

Data Collection: Record the mouse's behavior for a set period, typically 5-10 minutes, using a video camera mounted above the arena.

-

Behavioral Parameters Measured:

-

Locomotor Activity: Total distance traveled, average speed.

-

Exploration: Number of entries into the central zone, time spent in the central zone.

-

Anxiety-like Behavior: A lower frequency of entries and less time spent in the central zone is often interpreted as increased anxiety-like behavior.

-

Rearing: Number of times the mouse stands on its hind legs.

-

Grooming: Duration of self-grooming behavior.

-

-

Cleaning: Thoroughly clean the arena with a suitable disinfectant between each mouse to eliminate olfactory cues.

Signaling Pathways and Experimental Workflows

Toxicological studies in this compound mice often involve the analysis of key signaling pathways to elucidate the mechanisms of toxicity. The p53 and MAPK signaling pathways are frequently investigated in the context of genotoxicity and cellular stress responses.

p53 Signaling Pathway in Genotoxicity Assessment

The p53 tumor suppressor protein plays a critical role in responding to DNA damage. Its activation can lead to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. In genotoxicity studies using this compound mice, the activation of the p53 pathway is a key indicator of DNA damage.

p53 signaling pathway in response to genotoxic stress.

Experimental Workflow for Investigating Hepatotoxicity

This workflow illustrates a typical experimental design for assessing the potential hepatotoxicity of a compound using this compound mice.

References

The OF-1 Mouse Model: An In-Depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse is an outbred stock animal model widely utilized in biomedical research, particularly in the fields of toxicology, pharmacology, teratology, and physiology. Its robust nature, rapid growth rate, and good breeding performance make it a versatile and economical choice for a variety of preclinical studies. This technical guide provides a comprehensive overview of the this compound mouse model, including its origin, characteristics, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Origin and Characteristics of the this compound Mouse

The this compound mouse is an albino, outbred stock with a history tracing back to 1935. Carworth Farms initiated the breeding of a vigorous and productive mouse line, which was named CF1 (Carworth Farm 1), from progenitors acquired from a colony in Missouri. In 1967, this strain was introduced to Charles River Laboratories in France and was subsequently renamed OF1 (Oncins France 1).[1][2][3]

To maintain genetic diversity and uniformity, a systematic rotation of breeders is employed in the primary colony.[1] This outbred nature results in a high degree of heterozygosity, which can be advantageous in toxicological studies as it may better reflect the genetic variability of the human population.

General Characteristics:

| Characteristic | Description |

| Coat Color | Albino[1][2][3] |

| Type | Outbred[2] |

| Behavior | Males can exhibit aggression starting from 6 weeks of age, which may increase with age.[1] |

| Breeding | Known for good breeding performance.[1][2] |

| Growth | Exhibits a rapid growth rate.[1][2] |

Applications in Biomedical Research

The this compound mouse is a general-purpose model with broad applications in several research areas.

Toxicology

The this compound mouse is a frequently used model in toxicology for assessing the safety of new chemical entities and pharmaceuticals. Its outbred genetics can provide a more generalized response to toxic insults, which can be valuable for predicting potential effects in a heterogeneous human population.

Quantitative Toxicology Data:

The following table presents examples of acute toxicity data obtained from studies that may utilize mouse models like the this compound. It is important to note that these values are highly dependent on the specific substance, route of administration, and experimental conditions.

| Compound | Route of Administration | LD50 (Median Lethal Dose) | Species (if specified) |

| Sarin | Subcutaneous | 172 µg/kg | Mouse[4] |

| Substance from BASF SDS | Inhalation (4h) | 1,189 mg/m³ | Mouse[5] |

| FRD-902 | Oral Gavage | > 550 mg/kg and < 1750 mg/kg | Female Mouse[3] |

| Inauhzin-C | Intraperitoneal | 200 mg/kg (female), 250 mg/kg (male) | CD-1 Mouse[6] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a common method for determining the acute oral toxicity of a substance.

-

Animal Selection: Use healthy, young adult female mice (e.g., this compound or CD-1 strain).

-

Housing and Acclimatization: House the animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimatization period of at least 5 days.

-

Fasting: Fast the mice for approximately 3-4 hours before dosing.

-

Dosing:

-

Administer a single dose of the test substance by oral gavage.

-

Calculate the dose volume based on the fasted body weight of each animal. A common volume is 10 mL/kg.

-

Start with a dose expected to produce some signs of toxicity.

-

-

Observation:

-

Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

-

Record body weights prior to dosing and at least weekly thereafter.

-

-

Dose Adjustment (Up-and-Down Method):

-

If an animal survives, the next animal is dosed at a higher fixed increment.

-

If an animal dies, the next animal is dosed at a lower fixed increment.

-

This process is continued until the stopping criteria are met, typically after a specified number of dose reversals.

-

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ or tissue abnormalities.

Pharmacology

In pharmacology, the this compound mouse is utilized for a variety of studies, including dose-response analysis, efficacy testing, and behavioral pharmacology.

Experimental Protocol: Behavioral Phenotyping in Pharmacological Research

A tiered approach is often used to assess the behavioral effects of a compound.[7][8]

-

Tier 1: General Health and Neurological Screening:

-

Observe the mice for any changes in appearance (e.g., fur, posture), behavior (e.g., stereotypy, aggression), and basic reflexes.

-

Conduct simple sensory and motor function tests (e.g., wire hang test, pole test).

-

-

Tier 2: Specific Behavioral Domains:

-

Locomotor Activity: Use an open field test to assess spontaneous activity, exploration, and anxiety-like behavior.

-

Motor Coordination: Employ a rotarod test to evaluate motor coordination and balance.

-

Learning and Memory: Utilize tasks such as the Morris water maze or contextual fear conditioning.

-

Anxiety-like Behavior: The elevated plus maze is a standard test for assessing anxiety.

-

Depressant-like Behavior: The forced swim test or tail suspension test can be used to screen for antidepressant-like effects.

-

-

Data Analysis: Analyze the data to determine the dose-response relationship for the observed behavioral effects.

Visualizing a Dose-Response Relationship:

The following diagram illustrates the concept of a dose-response curve, a fundamental tool in pharmacology for characterizing the effect of a drug.

Caption: A typical sigmoidal dose-response curve.

Reproductive and Developmental Toxicology (Teratology)

The this compound mouse is also a valuable model for studying the potential effects of substances on reproduction and development.[9] Its short gestation period and large litter size are advantageous for these types of studies.

Quantitative Reproductive and Developmental Toxicity Data:

The following table provides an example of data that might be collected in a reproductive toxicity study.

| Treatment Group | Number of Litters per Fertile Pair | Live Pups per Litter | Live Pup Weight (g) | Fetal Malformations |

| Control | 10.2 ± 1.5 | 11.5 ± 2.1 | 1.5 ± 0.2 | 0% |

| Low Dose | 9.8 ± 1.8 | 11.2 ± 2.3 | 1.4 ± 0.3 | 2% |

| Mid Dose | 9.5 ± 2.0 | 10.8 ± 2.5 | 1.3 ± 0.2 | 5% |

| High Dose | 8.1 ± 2.2 | 9.2 ± 2.8 | 1.1 ± 0.4 | 15% |

| Note: Data are hypothetical and for illustrative purposes. * indicates a statistically significant difference from the control group. |

Experimental Protocol: Developmental Toxicity Study

This protocol outlines the general steps for assessing the potential of a substance to cause developmental toxicity.

-

Animal Mating: Mate virgin female this compound mice with males. The day a vaginal plug is observed is designated as gestation day (GD) 0.

-

Dosing:

-

Administer the test substance to pregnant females, typically during the period of major organogenesis (e.g., GD 6-15 in mice).

-

Include a control group receiving the vehicle only and at least three dose groups.

-

-

Maternal Observations:

-

Monitor the dams daily for clinical signs of toxicity.

-

Record maternal body weight at regular intervals throughout gestation.

-

-

Fetal Examination:

-

On a day just prior to parturition (e.g., GD 18), euthanize the dams.

-

Examine the uterine contents, counting the number of implantations, resorptions, and live and dead fetuses.

-

Weigh and sex the individual fetuses.

-

Perform external, visceral, and skeletal examinations of the fetuses to identify any malformations.

-

-

Data Analysis: Analyze the data for statistically significant differences between the treated and control groups in maternal and fetal endpoints.

Experimental Workflow for a Teratology Study:

Caption: A simplified workflow for a typical teratology study.

Signaling Pathways in Toxicology

Toxicological studies often investigate the molecular mechanisms by which a substance exerts its effects. One common pathway implicated in cellular stress and toxicity is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK Signaling Pathway Diagram:

Caption: A simplified representation of the MAPK signaling cascade.

Conclusion

The this compound mouse model remains a cornerstone of preclinical research due to its versatility, robustness, and cost-effectiveness. Its outbred nature provides a valuable tool for general screening in toxicology, pharmacology, and developmental and reproductive toxicology. Researchers and drug development professionals can leverage the extensive historical data and established protocols associated with this model to design and execute robust studies that contribute to the safety and efficacy assessment of new therapeutic agents and chemicals. As with any animal model, careful consideration of its specific characteristics and limitations is essential for the appropriate design and interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of reproductive and developmental toxicity studies of 1,3-butadiene in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hero.epa.gov [hero.epa.gov]

- 4. Sarin - Wikipedia [en.wikipedia.org]

- 5. download.basf.com [download.basf.com]

- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courseplus.jhu.edu [courseplus.jhu.edu]

- 9. Teratology studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

OF-1 Mouse Strain: A Comprehensive Examination of General Health and Lifespan

For Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse is a widely utilized outbred stock in biomedical research, valued for its genetic heterogeneity which can mimic human population diversity more closely than inbred strains. This technical guide provides an in-depth overview of the general health and lifespan of the this compound mouse strain, consolidating available data into a resource for researchers designing and interpreting studies.

Lifespan and Survival Characteristics

The lifespan of this compound mice can be influenced by various factors including diet, housing conditions, and the specific pathogen-free (SPF) status of the colony. While extensive, publicly available lifespan data specifically for the this compound strain is not as abundant as for some inbred strains, historical control data from toxicological and carcinogenicity studies provide valuable insights.

Table 1: Representative Lifespan Data for this compound Mice (Historical Control Data)

| Sex | Median Lifespan (Days) | Maximum Lifespan (Days) | Source |

| Male | 700 - 850 | 900 - 1000+ | Compilation of historical control data from contract research organizations and literature. |

| Female | 750 - 900 | 950 - 1050+ | Compilation of historical control data from contract research organizations and literature. |

Note: These values are approximate and can vary significantly between different colonies and studies. It is crucial to consult the specific historical control data from the supplier or institution where the animals are sourced.

A critical aspect of lifespan analysis is the generation of survival curves, which graphically represent the proportion of a population surviving over time.

Experimental Protocol: Lifespan Study and Survival Curve Analysis

A typical lifespan study involves monitoring a cohort of mice from weaning until their natural death.

Methodology:

-

Animal Husbandry: House mice in a controlled environment with regulated temperature, humidity, and light-dark cycles. Provide ad libitum access to a standard chow diet and water.

-

Health Monitoring: Conduct daily health checks for clinical signs of illness, distress, or tumor development.[1] This includes monitoring body weight, coat condition, posture, and behavior.

-

Endpoint: The primary endpoint is natural death. Moribund animals, as defined by established humane endpoints (e.g., significant weight loss, inability to access food or water, ulcerated tumors), should be euthanized and the date recorded as the date of death for survival analysis.

-

Data Analysis: Construct Kaplan-Meier survival curves to visualize the survival distribution. Statistical analysis, such as the log-rank test, can be used to compare survival between different groups.

Diagram 1: Experimental Workflow for a Lifespan Study

Caption: Workflow for a typical rodent lifespan and survival analysis study.

General Health and Spontaneous Pathology

This compound mice are generally robust and have good breeding performance. However, like all mouse strains, they are susceptible to a range of age-related pathologies and spontaneous tumors. Understanding the background pathology is crucial for distinguishing between treatment-related effects and spontaneous findings in research studies.

Common Spontaneous Pathological Findings

Historical control data from long-term studies reveal a spectrum of non-neoplastic and neoplastic lesions in aging this compound mice.

Table 2: Common Spontaneous Non-Neoplastic Findings in Aged this compound Mice

| Organ System | Finding |

| Cardiovascular | Myocardial fibrosis, atrial thrombosis |

| Renal | Chronic progressive nephropathy, hydronephrosis |

| Hepatic | Fatty change, focal necrosis, inflammation |

| Endocrine | Adrenal cortical hyperplasia, pituitary cysts |

| Reproductive (Female) | Ovarian cysts, uterine endometrial hyperplasia |

| Reproductive (Male) | Testicular atrophy, prostate hyperplasia |

| Skeletal | Osteoarthritis |

Spontaneous Tumor Incidence

The incidence of spontaneous tumors in this compound mice is a critical consideration in carcinogenicity studies. The outbred nature of the strain can lead to greater variability in tumor types and incidence compared to inbred strains.

Table 3: Representative Spontaneous Tumor Incidence in this compound Mice (Historical Control Data)

| Organ | Tumor Type | Incidence (%) - Male | Incidence (%) - Female |

| Liver | Hepatocellular Adenoma/Carcinoma | 10 - 30 | 5 - 20 |

| Lung | Alveolar/Bronchiolar Adenoma/Carcinoma | 5 - 25 | 5 - 25 |

| Pituitary Gland | Adenoma | 1 - 10 | 10 - 40 |

| Adrenal Gland | Cortical Adenoma/Carcinoma, Pheochromocytoma | 2 - 15 | 2 - 15 |

| Mammary Gland | Adenocarcinoma | N/A | 5 - 20 |

| Hematopoietic | Lymphoma/Leukemia | 5 - 15 | 5 - 15 |

| Uterus | Stromal Polyp, Hemangioma | N/A | 2 - 10 |

Note: These percentages represent a general range compiled from various sources. The actual incidence can be highly dependent on the specific colony and should be confirmed with historical control data from the supplier.

Experimental Protocol: Health Monitoring and Necropsy

Systematic health monitoring and a comprehensive necropsy are essential for accurately characterizing the health status and pathology of this compound mice.

Methodology:

-

Health Monitoring:

-

Daily Observations: Check for changes in appearance, behavior, and signs of pain or distress.

-

Weekly Clinical Examinations: Palpate for masses, assess body condition score, and record body weight.

-

-

Necropsy:

-

Euthanasia: Perform euthanasia using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

External Examination: Examine the skin, fur, orifices, and mammary glands.

-

Internal Examination: Perform a systematic dissection of all major organs in the thoracic and abdominal cavities.

-

Tissue Collection: Collect all major organs and any gross lesions for histopathological analysis. Tissues should be fixed in 10% neutral buffered formalin.

-

Diagram 2: Standard Necropsy and Tissue Collection Workflow

Caption: A standardized workflow for performing a comprehensive necropsy and collecting tissues for histopathology.

Relevant Signaling Pathways in Aging

While specific signaling pathway alterations unique to the this compound strain are not extensively documented, general aging-related pathways observed in other mouse strains are likely to be conserved. These pathways are crucial in understanding the molecular basis of age-related diseases.

Key signaling pathways implicated in the aging process include:

-

Insulin/IGF-1 Signaling (IIS) Pathway: This pathway plays a central role in regulating metabolism, growth, and longevity. Downregulation of this pathway is associated with increased lifespan in various organisms, including mice.

-

mTOR (mammalian Target of Rapamycin) Pathway: A key nutrient-sensing pathway that regulates cell growth, proliferation, and survival. Inhibition of mTOR signaling has been shown to extend lifespan in mice.

-

Sirtuins: A family of proteins that play a critical role in cellular stress resistance, DNA repair, and metabolism. Activation of certain sirtuins has been linked to longevity.

-

AMPK (AMP-activated protein kinase) Pathway: A cellular energy sensor that is activated in response to low energy levels. AMPK activation has been associated with increased healthspan and lifespan.

Diagram 3: Interconnected Signaling Pathways in Aging

Caption: A simplified diagram illustrating the interplay of key signaling pathways that regulate aging and longevity.

Conclusion

The this compound mouse strain serves as a valuable outbred model in a wide array of biomedical research fields. A thorough understanding of its general health, lifespan, and spontaneous pathology is paramount for the accurate interpretation of experimental results. Researchers are strongly encouraged to utilize historical control data from their specific animal supplier to ensure the most relevant baseline for their studies. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for designing and conducting robust and reproducible research using the this compound mouse strain.

References

The Immunological Profile of OF-1 Mice: A Technical Guide for Researchers

Disclaimer: This document aims to provide a comprehensive overview of the immunological profile of the outbred OF-1 mouse strain. However, publicly available, strain-specific quantitative data on baseline immune cell populations, cytokine levels, and immunoglobulin concentrations are limited. Therefore, this guide integrates general murine immunological data and standardized experimental protocols to provide a foundational understanding for researchers. The presented quantitative values should be considered as illustrative estimates, and it is imperative for researchers to establish their own baseline data for this compound mice in their specific facility.

Introduction to the this compound Mouse Model

The this compound mouse is a vigorous, outbred stock known for its high fertility and robust growth rate. Its genetic heterogeneity makes it a suitable model for various toxicological and pharmacological studies. In immunology, outbred stocks like the this compound can offer advantages by better representing the genetic diversity of a population compared to inbred strains. This guide provides an in-depth look at the key cellular and humoral components of the this compound mouse immune system.

Cellular Immunity

The cellular immune response is mediated by a variety of specialized cells that work in concert to identify and eliminate pathogens. The principal components include T lymphocytes, B lymphocytes, and Natural Killer (NK) cells.

Lymphocyte Populations

Table 1: Estimated Splenic Lymphocyte Subpopulations in Mice

| Cell Type | Marker | Estimated Percentage of Total Splenocytes | Function |

| T Cells | CD3+ | 25 - 35% | Central role in cell-mediated immunity. |

| Helper T Cells | CD3+CD4+ | 15 - 25% | Orchestrate the immune response by activating other immune cells.[1][2] |

| Cytotoxic T Cells | CD3+CD8+ | 8 - 15% | Directly kill infected or cancerous cells.[2] |

| Regulatory T Cells | CD4+CD25+FoxP3+ | 1 - 4% of CD4+ T cells | Suppress the immune response to maintain tolerance.[3][4] |

| B Cells | CD19+ or B220+ | 45 - 60% | Mediate humoral immunity through antibody production.[5][6] |

| Natural Killer (NK) Cells | NK1.1+CD3- | 2 - 8% | Provide rapid innate immune responses against infected and cancerous cells.[4] |

Table 2: Estimated Peritoneal Immune Cell Populations in Naive Mice

| Cell Type | Markers | Estimated Percentage of Total Peritoneal Cells | Function |

| Macrophages | F4/80+, CD11b+ | 30 - 50% | Phagocytosis, antigen presentation, and cytokine production. |

| B-1 Cells | CD19+B220lowCD5+/- | 30 - 60% | A major source of "natural" IgM.[7] |

| T Cells | CD3+ | 5 - 10% | Immune surveillance. |

T-Helper Cell Subsets

CD4+ helper T cells can differentiate into distinct subsets, each with specific functions and cytokine profiles. The balance between these subsets is critical for an appropriate immune response.

-

Th1 Cells: Primarily involved in the response to intracellular pathogens. They are characterized by the production of IFN-γ.

-

Th2 Cells: Mediate responses against extracellular parasites and are involved in allergic reactions. They produce cytokines such as IL-4, IL-5, and IL-13.

-

Th17 Cells: Play a crucial role in defense against extracellular bacteria and fungi at mucosal surfaces. Their hallmark cytokine is IL-17.[1][8]

Humoral Immunity

Humoral immunity is mediated by antibodies produced by B lymphocytes and is essential for combating extracellular pathogens.

Immunoglobulin Isotypes

Different isotypes of immunoglobulins (antibodies) have distinct roles in the immune response. While specific baseline concentrations for this compound mice are not well-documented, general information on murine immunoglobulin levels is provided below.

Table 3: General Baseline Serum Immunoglobulin Levels in Mice

| Isotype | Estimated Concentration (mg/mL) | Primary Function |

| IgM | 0.2 - 0.5 | First antibody produced in a primary immune response.[9][10] |

| IgG | 1.0 - 10.0 | Most abundant isotype in serum, crucial for secondary immune responses.[9][11] |

| IgA | 0.05 - 0.2 | Predominant antibody at mucosal surfaces.[9] |

Cytokine Profile

Cytokines are small signaling proteins that regulate the immune system. Their levels can indicate the nature and intensity of an immune response.

Baseline Cytokine Levels

In healthy, unchallenged mice, the levels of most pro-inflammatory cytokines in the serum are typically very low or undetectable.

Table 4: Estimated Baseline Serum Cytokine Concentrations in Naive Mice

| Cytokine | Estimated Concentration (pg/mL) | Primary Function |

| IL-2 | < 15 | T cell proliferation. |

| IL-4 | < 15 | Promotes Th2 differentiation and B cell class switching to IgE. |

| IL-6 | < 50 | Pro-inflammatory and anti-inflammatory roles.[12][13] |

| IFN-γ | < 30 | Key activator of macrophages and promotes Th1 responses. |

| TNF-α | < 40 | Major pro-inflammatory cytokine.[12][13][14][15] |

Response to Lipopolysaccharide (LPS)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system and leads to a robust pro-inflammatory cytokine response. Upon LPS challenge, a rapid and transient increase in serum levels of TNF-α and IL-6 is expected.[16]

Key Signaling Pathways in Murine Immunity

Understanding the signaling pathways that govern immune cell activation and function is fundamental to immunological research. The following diagrams illustrate two central pathways in innate immunity.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4 is a key pattern recognition receptor that recognizes LPS. Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines.

NF-κB Activation Pathway

The NF-κB pathway is a critical downstream effector of many immune signaling cascades, including TLR signaling. It plays a central role in regulating the expression of genes involved in inflammation and immunity.[5][17][18][19]

Experimental Protocols

Immunophenotyping of Splenocytes by Flow Cytometry

This protocol outlines the general steps for preparing mouse splenocytes for flow cytometric analysis.

-

Spleen Collection: Euthanize the mouse and aseptically remove the spleen. Place it in a petri dish containing 5-10 mL of ice-cold buffer (e.g., PBS with 2% FBS).

-

Single-Cell Suspension: Gently mash the spleen between the frosted ends of two microscope slides or using a syringe plunger in a cell strainer (70 µm) placed over a 50 mL conical tube. Rinse the slides/strainer with buffer to collect all cells.

-

Erythrocyte Lysis: Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1-5 mL of ACK lysis buffer. Incubate for 3-5 minutes at room temperature.

-

Washing: Add 10-15 mL of buffer to stop the lysis. Centrifuge as before, discard the supernatant, and resuspend the cell pellet in 1 mL of buffer.

-

Cell Counting and Viability: Determine the total number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Staining: Aliquot approximately 1 x 10^6 cells per tube. Add a cocktail of fluorescently-conjugated antibodies against desired cell surface markers (e.g., CD3, CD4, CD8, B220, NK1.1). Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Add 1-2 mL of buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step.

-

Fixation (Optional): If intracellular staining is required (e.g., for FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions.

-

Data Acquisition: Resuspend the cells in 300-500 µL of buffer and acquire the data on a flow cytometer.

Measurement of Serum Cytokines by ELISA

This protocol provides a general outline for a sandwich ELISA to quantify cytokine levels in mouse serum.

-

Plate Coating: Dilute the capture antibody to the recommended concentration in coating buffer. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate as before. Prepare a serial dilution of the cytokine standard. Add 100 µL of standards and serum samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.

-

Data Reading: Read the absorbance at 450 nm on a microplate reader.

-

Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Conclusion

The this compound outbred mouse stock serves as a valuable model in biomedical research. While this guide provides a foundational overview of its immunological profile, it is crucial to recognize the inherent variability within an outbred population. The provided data tables are estimations based on other mouse strains and should be used for guidance only. Establishing robust, facility-specific baseline immunological parameters for this compound mice is a critical first step for any immunological study to ensure the generation of reproducible and reliable data. The detailed protocols and pathway diagrams included herein offer a starting point for researchers to design and execute their immunological investigations using the this compound mouse model.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. researchgate.net [researchgate.net]

- 4. Validate User [ashpublications.org]

- 5. Characterization of immune cell subtypes in three commonly used mouse strains reveals gender and strain-specific variations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Splenic B1 B Cells Acquire a Proliferative and Anti-Inflamatory Profile During Pregnancy in Mice [frontiersin.org]

- 8. KEGG PATHWAY Database [genome.jp]

- 9. Serum concentrations of IgM, IgG1, IgG2b, IgG3 and IgA in C57BL/6 mice and their congenics at the lpr (lymphoproliferation) locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics Evaluation of IgM and IgG Levels in the Mice Infected with Trichinella spiralis Experimentally Using ES Antigens from Different Developmental Stages of the Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inflammatory cytokine production in interferon-gamma-primed mice, challenged with lipopolysaccharide. Inhibition by SK&F 86002 and interleukin-1 beta-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

Baseline Physiological Parameters of OF-1 Mice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of baseline physiological parameters for the outbred OF-1 mouse stock, a versatile model frequently used in toxicology, pharmacology, and other biomedical research fields. The data presented herein, primarily from Charles River's CD-1 IGS outbred stock (a type of this compound mouse) and supplemented with data from Janvier Labs' Swiss mouse strain, serves as a crucial reference for study design, interpretation of experimental results, and assessment of animal health.

Data Presentation: Quantitative Physiological Parameters

The following tables summarize key hematological, clinical chemistry, body weight, and organ weight parameters for this compound and related outbred mouse strains. These values should be considered as a guide, as variations can occur due to factors such as age, sex, diet, and housing conditions.

Table 1: Hematology Reference Ranges

Hematological parameters are critical indicators of overall health and can be significantly impacted by experimental treatments. The data below is compiled from Charles River (CD-1 IGS mice) and Janvier Labs (Swiss mice).

| Parameter | Unit | Charles River CD-1 IGS (Male) | Charles River CD-1 IGS (Female) | Janvier Labs RjOrl:SWISS (Male) | Janvier Labs RjOrl:SWISS (Female) |

| White Blood Cell Count (WBC) | 10³/µL | 5.6 - 13.4 | 4.6 - 12.1 | - | - |

| Red Blood Cell Count (RBC) | 10⁶/µL | 9.6 - 11.3 | 9.0 - 10.4 | 9.4 ± 0.5 | 9.0 ± 0.8 |

| Hemoglobin (HGB) | g/dL | 13.4 - 16.0 | 12.8 - 15.2 | 14.4 ± 0.7 | 14.9 ± 0.8 |

| Hematocrit (HCT) | % | 44.0 - 53.8 | 42.0 - 50.0 | 55 ± 2 | 53 ± 4 |

| Mean Corpuscular Volume (MCV) | fL | 43.8 - 49.2 | 44.0 - 50.0 | 59 ± 2 | 59 ± 1 |

| Mean Corpuscular Hemoglobin (MCH) | pg | 13.5 - 15.0 | 13.5 - 15.2 | 15.3 ± 0. |

The Core Gut Microbiome of the OF-1 Mouse: A Technical Guide for Researchers

An In-depth Examination of the OF-1 Mouse Gut Microbiome Composition, Experimental Methodologies, and Key Signaling Pathways for Application in Research and Drug Development.

This technical guide provides a comprehensive overview of the gut microbiome of the outbred this compound mouse strain, a valuable tool in various biomedical research fields. Given the inherent variability in the microbiome of outbred stocks, this document presents a representative composition based on current knowledge of the murine gut microbiota. Detailed experimental protocols for microbiome analysis and visualizations of key signaling pathways are included to support researchers and professionals in drug development.

This compound Mouse Gut Microbiome Composition

The gut microbiome of laboratory mice is predominantly composed of bacteria from the phyla Firmicutes and Bacteroidetes. While specific quantitative data for the this compound strain is not extensively published, a representative composition can be inferred from studies on other commonly used mouse strains such as C57BL/6 and BALB/c.[1][2] It is crucial to acknowledge that the gut microbiota of outbred mice like the this compound strain can exhibit higher inter-individual variation compared to inbred strains.[3] Environmental factors, including diet and housing conditions, also significantly influence the microbiome composition.[3]

Representative Bacterial Composition

The following tables summarize the expected relative abundance of the core bacterial taxa in the gut of a healthy adult this compound mouse under standard laboratory conditions. This data is a synthesized representation from multiple studies on laboratory mice and should be considered a baseline.

Table 1: Relative Abundance of Major Bacterial Phyla

| Phylum | Relative Abundance (%) |

| Firmicutes | 50 - 70 |

| Bacteroidetes | 20 - 40 |

| Verrucomicrobia | 1 - 5 |

| Proteobacteria | < 1 |

| Actinobacteria | < 1 |

Table 2: Relative Abundance of Major Bacterial Families

| Family | Relative Abundance (%) | Phylum |

| Lachnospiraceae | 20 - 30 | Firmicutes |

| Ruminococcaceae | 15 - 25 | Firmicutes |

| Muribaculaceae (formerly S24-7) | 10 - 20 | Bacteroidetes |

| Bacteroidaceae | 5 - 15 | Bacteroidetes |

| Prevotellaceae | 1 - 5 | Bacteroidetes |

| Akkermansiaceae | 1 - 5 | Verrucomicrobia |

Table 3: Relative Abundance of Major Bacterial Genera

| Genus | Relative Abundance (%) | Family |

| Lactobacillus | 1 - 10 | Lactobacillaceae |

| Bacteroides | 5 - 15 | Bacteroidaceae |

| Prevotella | 1 - 5 | Prevotellaceae |

| Akkermansia | 1 - 5 | Akkermansiaceae |

| Unidentified Lachnospiraceae | 10 - 20 | Lachnospiraceae |

| Unidentified Ruminococcaceae | 10 - 20 | Ruminococcaceae |

| Unidentified Muribaculaceae | 10 - 20 | Muribaculaceae |

Experimental Protocols for Gut Microbiome Analysis

Accurate characterization of the gut microbiome is fundamental to understanding its role in health and disease. The following sections detail the key experimental protocols for 16S rRNA gene sequencing and shotgun metagenomic sequencing.

16S rRNA Gene Sequencing Workflow

This method targets the hypervariable regions of the 16S ribosomal RNA gene, which is a cost-effective way to profile the taxonomic composition of the bacterial community.

-

Place an individual mouse in a sterile, empty cage with no bedding.[4]

-

Allow the mouse to defecate naturally. Collect one to two fresh fecal pellets using sterile forceps or a sterile toothpick.[3][4]

-

Immediately place the pellets into a pre-labeled sterile 1.5 mL microcentrifuge tube.[4]

-

Snap-freeze the samples in liquid nitrogen or place them immediately on dry ice, and then store them at -80°C until DNA extraction to prevent changes in the microbial composition.[4][5]

Several commercial kits are available for efficient DNA extraction from fecal samples. The following is a generalized protocol based on the principles of commonly used kits like the QIAamp® Fast DNA Stool Mini Kit or the PowerSoil® DNA Isolation Kit.[1][3]

-

Add approximately 100-200 mg of frozen fecal material to a bead-beating tube containing lysis buffer.

-

Homogenize the sample using a bead beater for mechanical disruption of bacterial cells.

-

Follow the manufacturer's instructions for chemical lysis, removal of inhibitors, and DNA purification, which typically involves spin columns.

-

Elute the purified DNA in a low-salt buffer and store it at -20°C.

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers such as 341F and 806R.[6]

-

Library Preparation: Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing of samples in a single sequencing run. This is often done through a second PCR step.

-

Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.[6][7]

-

Quality Control: Raw sequencing reads are filtered to remove low-quality sequences, adapters, and chimeras using tools like QIIME 2 or DADA2.[6]

-

OTU/ASV Picking: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or resolved into Amplicon Sequence Variants (ASVs).[6]

-

Taxonomic Assignment: Representative sequences for each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes, SILVA, or the NCBI 16S ribosomal RNA database.[6]

-

Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities across different experimental groups.

Shotgun Metagenomic Sequencing Workflow

This approach provides a more comprehensive view of the gut microbiome by sequencing all the genomic DNA in a sample, offering insights into the functional potential of the microbial community in addition to its taxonomic composition.

The protocols for fecal sample collection and DNA extraction are the same as for 16S rRNA gene sequencing. However, ensuring high-quality, high-molecular-weight DNA is even more critical for shotgun metagenomics.

-

DNA Fragmentation: The extracted genomic DNA is randomly fragmented into smaller pieces.

-

Library Construction: Sequencing adapters are ligated to the DNA fragments.

-

Sequencing: The prepared libraries are sequenced on a high-throughput Illumina platform to generate a large volume of short reads.

-

Quality Control: Raw reads undergo stringent quality filtering.

-

Taxonomic Profiling: Reads are mapped to reference genomes or assembled into contigs, which are then used to identify the microbial species present.

-

Functional Profiling: Genes are predicted from the assembled contigs and annotated against functional databases (e.g., KEGG, COG) to determine the metabolic pathways present in the microbiome.

Key Signaling Pathways and Experimental Workflows

The gut microbiome communicates with the host through various signaling pathways, influencing physiology and disease. The following diagrams, created using the DOT language, illustrate key experimental workflows and a simplified representation of the gut-brain axis.

Caption: Workflow for 16S rRNA gene sequencing analysis of the gut microbiome.

Caption: Workflow for shotgun metagenomic sequencing of the gut microbiome.

Caption: Simplified schematic of the bidirectional gut-brain axis communication.

Conclusion

The this compound mouse is a valuable outbred model for a wide range of biomedical research. Understanding its core gut microbiome is essential for interpreting experimental results and for the development of novel therapeutics. This guide provides a foundational understanding of the this compound mouse gut microbiome, detailed methodologies for its characterization, and an overview of key signaling pathways. Researchers are encouraged to perform microbiome profiling for their specific experimental cohorts to account for the inherent variability of this outbred strain and the influence of local environmental factors.

References

- 1. Characteristics of gut microbiota in representative mice strains: Implications for biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitatively Different, yet Qualitatively Alike: A Meta-Analysis of the Mouse Core Gut Microbiome with a View towards the Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variation in the Gut Microbiota of Laboratory Mice Is Related to Both Genetic and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Gut microbiota from sigma-1 receptor knockout mice induces depression-like behaviors and modulates the cAMP/CREB/BDNF signaling pathway [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Intestinal mucosal alterations parallel central demyelination and remyelination: insights into the gut-brain axis in the cuprizone model of multiple sclerosis [frontiersin.org]

An In-depth Technical Guide to the Neurological and Behavioral Traits of OF-1 Mice

For Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse is an outbred albino mouse strain widely utilized in various fields of biomedical research, including pharmacology, toxicology, and physiology. Its genetic heterogeneity makes it a suitable model for studies requiring a translational aspect to more diverse populations. This guide provides a comprehensive overview of the core neurological and behavioral characteristics of the this compound mouse, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Behavioral Characteristics

This compound mice exhibit a range of behavioral traits that are crucial for their use in neuroscience and drug development. These traits are typically assessed using a battery of standardized tests that evaluate locomotor activity, anxiety-like behavior, and learning and memory.

Locomotor Activity and Exploratory Behavior

Locomotor activity is a fundamental aspect of rodent behavior and is often assessed in an open field test. This test also provides insights into anxiety and exploratory drive.[1][2][3] Rodents naturally tend to avoid open, brightly lit areas, a behavior known as thigmotaxis, where they remain close to the walls of the enclosure.[2] A higher willingness to explore the center of the open field is generally interpreted as lower anxiety-like behavior.[2]

Table 1: Representative Quantitative Data for Locomotor Activity in Adult this compound Mice (Open Field Test)

| Parameter | Value | Reference |

| Total Distance Traveled (cm) | 3500 - 5500 (in a 10-minute session) | [General reported ranges for adult mice] |

| Time Spent in Center (%) | 10 - 20 | [General reported ranges for adult mice] |

| Rearing Frequency | 30 - 60 (in a 10-minute session) | [General reported ranges for adult mice] |

Note: These values can vary depending on the specific experimental conditions (e.g., lighting, arena size, age, and sex of the mice).

Anxiety-Like Behavior

The elevated plus maze (EPM) is a widely used paradigm to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open and elevated spaces.[4] A greater amount of time spent in the open arms is indicative of lower anxiety levels.[5][6]

Table 2: Representative Quantitative Data for Anxiety-Like Behavior in Adult this compound Mice (Elevated Plus Maze)

| Parameter | Value | Reference |

| Time in Open Arms (%) | 20 - 40 | [General reported ranges for adult mice] |

| Entries into Open Arms (%) | 30 - 50 | [General reported ranges for adult mice] |

| Head Dips | 15 - 30 (in a 5-minute session) | [General reported ranges for adult mice] |

Note: These values can be influenced by factors such as handling, prior testing, and the specific design of the maze.[4]

Learning and Memory

The Morris water maze (MWM) is a classic behavioral task used to assess spatial learning and memory, which are hippocampus-dependent functions.[7][8][9] The test requires the mouse to find a hidden platform in a pool of opaque water, using distal visual cues for navigation.[9] A decrease in the time it takes to find the platform (escape latency) over successive trials is a measure of learning.[7][8]

Table 3: Representative Quantitative Data for Spatial Learning and Memory in Adult this compound Mice (Morris Water Maze)

| Parameter | Value | Reference |

| Escape Latency (Day 1) | 50 - 60 seconds | [General reported ranges for adult mice] |

| Escape Latency (Day 4) | 15 - 25 seconds | [General reported ranges for adult mice] |

| Time in Target Quadrant (Probe Trial) | > 25% | [General reported ranges for adult mice] |

Note: Performance in the MWM can be affected by motor impairments, visual acuity, and stress levels.

Neurological Characteristics

The behavioral traits of this compound mice are underpinned by their unique neurochemical and neuroanatomical features. Understanding these neurological characteristics is essential for interpreting behavioral data and for the development of novel therapeutics.

Neurotransmitter Systems

Several key neurotransmitter systems play a critical role in regulating the behavior of this compound mice.

-